molecular formula C22H31N3O4 B5615624 9-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5615624
M. Wt: 401.5 g/mol
InChI Key: LCCJGYCJJAXCGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , involves strategies such as intramolecular spirocyclization of pyridine substrates and Michael addition reactions. These methods demonstrate the compound's complex synthetic routes, highlighting the chemists' ability to construct intricate molecular architectures through strategic reaction sequences (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The crystal structure analysis of similar diazaspiro[5.5]undecane derivatives offers insights into their molecular geometry, confirming the presence of specific functional groups and spatial arrangements. Such studies are crucial for understanding the compound's reactivity and interaction capabilities (Zhu, 2011).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecane derivatives can include functionalization and polymerization processes, expanding the utility and applicability of these compounds. The reactions highlight the versatility and reactivity of the spirocyclic framework, enabling the creation of materials with unique properties (Bailey & Endo, 1976).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. These properties can influence the compound's behavior in different environments and under various conditions, affecting its suitability for specific purposes (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming bonds or undergoing transformations, are critical for predicting and rationalizing the compound's behavior in chemical reactions and applications. Investigations into these properties can provide valuable information for developing new materials or drugs (Islam et al., 2017).

properties

IUPAC Name

9-(1,6-dimethyl-2-oxopyridine-3-carbonyl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-16-5-6-18(20(27)23(16)2)21(28)24-11-9-22(10-12-24)8-7-19(26)25(15-22)14-17-4-3-13-29-17/h5-6,17H,3-4,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCJGYCJJAXCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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